molecular formula C11H10AgN2O2S2 B13775862 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt CAS No. 65761-23-1

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt

Cat. No.: B13775862
CAS No.: 65761-23-1
M. Wt: 374.2 g/mol
InChI Key: IOYPISGRLFRQFB-OTUCAILMSA-N
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Description

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt is a complex organic compound that combines the properties of benzothiazole, mercaptoacetamide, and silver acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient and environmentally friendly methods. Green chemistry principles, such as the use of non-toxic solvents and minimizing side products, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, thiol derivatives, and substituted benzothiazole compounds .

Scientific Research Applications

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt is unique due to its combination of benzothiazole, mercaptoacetamido, and silver acetate moieties, which confer distinct chemical and biological properties. Its ability to form stable silver complexes and its reactivity with thiol groups make it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

65761-23-1

Molecular Formula

C11H10AgN2O2S2

Molecular Weight

374.2 g/mol

IUPAC Name

S-[(Z)-2-(1,3-benzothiazol-2-ylamino)-2-hydroxyethenyl] ethanethioate;silver

InChI

InChI=1S/C11H10N2O2S2.Ag/c1-7(14)16-6-10(15)13-11-12-8-4-2-3-5-9(8)17-11;/h2-6,15H,1H3,(H,12,13);/b10-6-;

InChI Key

IOYPISGRLFRQFB-OTUCAILMSA-N

Isomeric SMILES

CC(=O)S/C=C(/NC1=NC2=CC=CC=C2S1)\O.[Ag]

Canonical SMILES

CC(=O)SC=C(NC1=NC2=CC=CC=C2S1)O.[Ag]

Origin of Product

United States

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